molecular formula C10H9F3O4S B1438726 2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid CAS No. 1153070-21-3

2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid

Cat. No. B1438726
M. Wt: 282.24 g/mol
InChI Key: XSPPNZHMHCELLJ-UHFFFAOYSA-N
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Description

“2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid” is a chemical compound with the CAS Number: 1153070-21-3 . It has a molecular weight of 282.24 . The IUPAC name for this compound is {4-[(2,2,2-trifluoroethyl)sulfonyl]phenyl}acetic acid .


Molecular Structure Analysis

The InChI code for “2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid” is 1S/C10H9F3O4S/c11-10(12,13)6-18(16,17)8-3-1-7(2-4-8)5-9(14)15/h1-4H,5-6H2,(H,14,15) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its SMILES string is OC(CC1=CC=C(S(=O)(CC(F)(F)F)=O)C=C1)=O .

Scientific Research Applications

Chemical Synthesis and Reactions The compound 2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid has seen various applications in scientific research, particularly in the realm of chemical synthesis and reactions. A study explored the reactions of sulfur trioxide with benzene derivatives, including those related to 2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid, to yield sulfonic acids and other derivatives through complex reaction pathways involving sulfonation and group transfer reactions (Ansink & Cerfontain, 2010). Moreover, the synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids was achieved via hydrolytic transformations under specific conditions, showcasing the versatility of related compounds in synthetic organic chemistry (Rudyakova et al., 2006).

Material Science In material science, the synthesis of novel polyimides derived from a related fluorinated aromatic diamine monomer emphasizes the use of these compounds in creating materials with excellent thermal stability and mechanical properties. This has implications for the development of high-performance polymers for various industrial applications (Yin et al., 2005).

Catalysis Research Trifluoromethanesulfonic acid, a related compound, has been used to catalyze Friedel-Crafts alkylations, providing an efficient method for synthesizing complex organic structures. This illustrates the broader utility of similar trifluoromethanesulfonyl compounds in facilitating chemical transformations (Wilsdorf et al., 2013).

Environmental and Energy Applications The adaptation of related compounds in environmental and energy sectors is also noteworthy. For instance, the development of comb-shaped poly(arylene ether sulfone)s as proton exchange membranes incorporates sulfonated units for enhanced conductivity and fuel cell performance. This reflects the potential of trifluoromethanesulfonyl and related derivatives in renewable energy technologies (Kim, Robertson, & Guiver, 2008).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[4-(2,2,2-trifluoroethylsulfonyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O4S/c11-10(12,13)6-18(16,17)8-3-1-7(2-4-8)5-9(14)15/h1-4H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPPNZHMHCELLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)S(=O)(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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